molecular formula C8H9N3O2 B2697178 2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 56654-49-0

2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No. B2697178
CAS RN: 56654-49-0
M. Wt: 179.179
InChI Key: LQDRRKNTGUASRK-UHFFFAOYSA-N
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Description

“2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals . The compound has an empirical formula of C6H5N3O and a molecular weight of 135.12 .


Synthesis Analysis

The synthesis of triazolopyridines can be achieved through various methods. One such method involves a one-pot synthesis from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . Another method involves a desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates .


Molecular Structure Analysis

The molecular structure of “2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” can be represented by the SMILES string O=C1NN=C2C=CC=CN12 . This indicates that the compound has a triazolopyridine core with a hydroxyethyl group attached.


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 230-235 °C . It has a molecular weight of 135.12 and an empirical formula of C6H5N3O .

Scientific Research Applications

Anticancer Activity

The derivatives of 1,2,4-triazolo[4,3-a]pyridin-3-one have shown promising anticancer activities . For instance, some triazolo pyrazine derivatives bearing 4-oxo-pyridazinone moieties were evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase .

Antimicrobial Activity

These compounds have also been found to exhibit antimicrobial activity . A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity. Some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Analgesic and Anti-inflammatory Activity

The derivatives of 1,2,4-triazolo[4,3-a]pyridin-3-one have been found to possess analgesic and anti-inflammatory properties .

Antioxidant Activity

These compounds have also been reported to exhibit antioxidant activity .

Antiviral Activity

The derivatives of 1,2,4-triazolo[4,3-a]pyridin-3-one have shown antiviral properties .

Enzyme Inhibition

These compounds have been found to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase activity, and aromatase .

Antitubercular Agents

The derivatives of 1,2,4-triazolo[4,3-a]pyridin-3-one have been used as antitubercular agents .

Synthesis of Customized Glycoconjugates

The synthesis of customized glycoconjugates constitutes a major goal for biocatalysis. To this end, engineered glycosidases have received great attention and, among them, thioglycoligases have proved useful to connect carbohydrates to non-sugar acceptors .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. The recommended storage temperature is 2-8°C .

Future Directions

Triazolopyridines, including “2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one”, have a wide range of applications in medicinal chemistry. They are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . Future research could focus on exploring the diverse pharmacological activities of these compounds and developing new synthetic methods.

properties

IUPAC Name

2-(2-hydroxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-6-5-11-8(13)10-4-2-1-3-7(10)9-11/h1-4,12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDRRKNTGUASRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

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